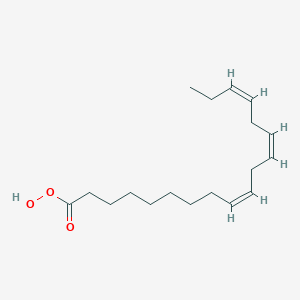
13-Hydroperoxylinolenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Hydroperoxylinolenic acid (13-HPLA) is a polyunsaturated fatty acid that is produced by the oxidative metabolism of linolenic acid. It is an important intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a critical role in plant growth, development, and defense against biotic and abiotic stresses. 13-HPLA has also been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for therapeutic applications.
科学研究应用
13-Hydroperoxylinolenic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also has anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, 13-Hydroperoxylinolenic acid has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
作用机制
The mechanism of action of 13-Hydroperoxylinolenic acid involves its interaction with various signaling pathways in the cell. It has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a critical role in the regulation of inflammation and cell survival. It also activates the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism and glucose homeostasis. Furthermore, 13-Hydroperoxylinolenic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
生化和生理效应
13-Hydroperoxylinolenic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also increases the levels of anti-inflammatory cytokines such as interleukin-10. In addition, 13-Hydroperoxylinolenic acid has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. It also reduces oxidative stress by scavenging free radicals.
实验室实验的优点和局限性
One of the advantages of using 13-Hydroperoxylinolenic acid in lab experiments is its availability. It can be easily synthesized from linolenic acid, which is a commonly available plant oil. Another advantage is its stability, which allows for long-term storage and transportation. However, one of the limitations of using 13-Hydroperoxylinolenic acid in lab experiments is its low solubility in water, which can make it difficult to work with. Another limitation is its potential toxicity at high concentrations, which requires careful handling and monitoring.
未来方向
There are several future directions for the research on 13-Hydroperoxylinolenic acid. One direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with various signaling pathways in the cell. Furthermore, future research could focus on developing new synthesis methods for 13-Hydroperoxylinolenic acid that are more efficient and cost-effective. Finally, more studies are needed to explore the potential advantages and limitations of using 13-Hydroperoxylinolenic acid in lab experiments and clinical trials.
合成方法
13-Hydroperoxylinolenic acid is synthesized through the oxidative metabolism of linolenic acid, which is a polyunsaturated fatty acid found in plant oils such as flaxseed, soybean, and canola. The biosynthesis of 13-Hydroperoxylinolenic acid is catalyzed by the enzyme lipoxygenase, which adds oxygen to the carbon-carbon double bonds of linolenic acid to form a hydroperoxide intermediate. This intermediate is then converted to 13-Hydroperoxylinolenic acid by the action of hydroperoxide lyase.
属性
CAS 编号 |
19356-22-0 |
|---|---|
产品名称 |
13-Hydroperoxylinolenic acid |
分子式 |
C18H30O3 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
(9Z,12Z,15Z)-octadeca-9,12,15-trieneperoxoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h3-4,6-7,9-10,20H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |
InChI 键 |
OEYKGJFTEBHJCL-PDBXOOCHSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OO |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OO |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OO |
同义词 |
12,13-epoxylinolenic acid 13-hydroperoxylinolenic acid linolenic (18-3) acid peroxide linolenic acid hydroperoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



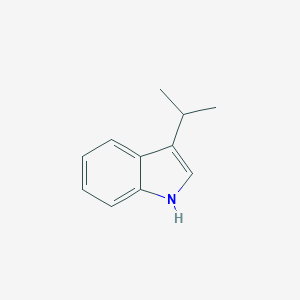
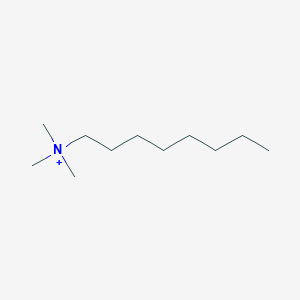
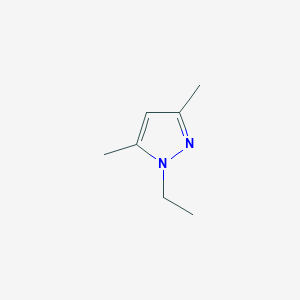
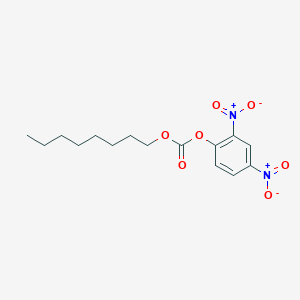
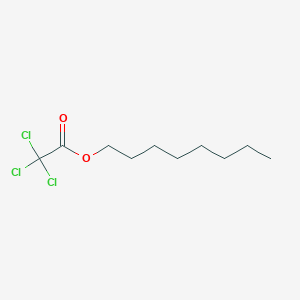
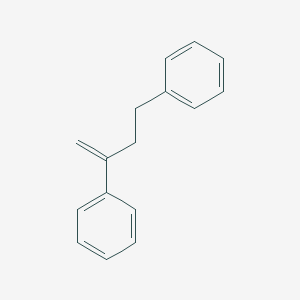
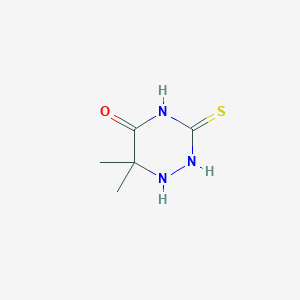
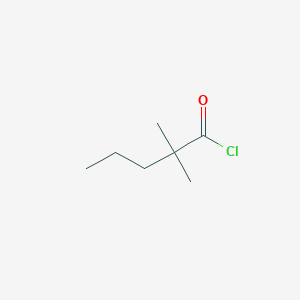
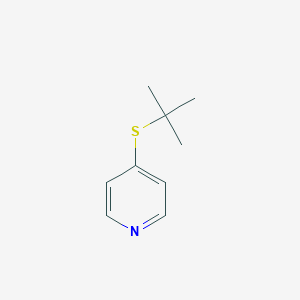
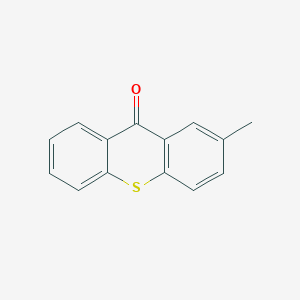
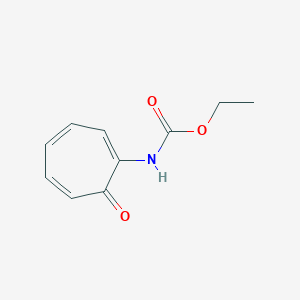
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)